2-Desoxi-2-ftalimido-3,6-di-O-bencil-b-D-glucopiranósido de bencilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

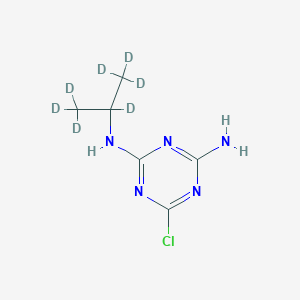

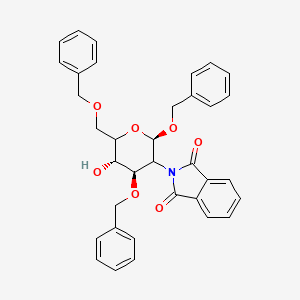

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside, also known as Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside, is a useful research compound. Its molecular formula is C₃₅H₃₃NO₇ and its molecular weight is 579.64. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Realm {svg_1}

This compound is an imperative constituent hailed in the biomedical realm, serving as a vital recompound for discerning carbohydrate modification and studying in precise ailments hinged upon carbohydrate metabolism and glycosylation pathways {svg_2}.

Inflammatory Diseases {svg_3}

2-Desoxi-2-ftalimido-b-D-glucopiranósido de bencilo is a vital compound in biomedicine employed for various purposes. This product finds application in the development of drugs used to treat inflammatory diseases like arthritis, as well as certain autoimmune disorders {svg_4}.

Cancer Research {svg_5}

This compound exhibits exceptional efficacy in exploring specific maladies, notably cancer and inflammation {svg_6}. It acts as an awe-inspiring investigative tool in cancer research {svg_7}.

Synthesis of a Two-Faced b-1,4-Glucan {svg_8}

The stereospecific synthesis of a chitosan derivative repeating 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranosyl-(1 ? 4)-3,6-di-O-benzyl-2-deoxy-2-phth-alimido-D-glucopyranose, which has two distinguishing faces, was achieved by polycondensation of the sole starting disaccharide {svg_9}. This compound plays a crucial role in the synthesis of a two-faced b-1,4-glucan {svg_10}.

Synthesis of a Repeating Disaccharide Unit {svg_11}

The synthesis of the disaccharide tert-butyldimethylsilyl (4-O-acetyl-2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside, designed as a repeating unit appearing in oligo- and polysaccharides, which exhibits a distinguished ‘‘obverse–reverse’’ property in b-1,4-glucan chain, was accomplished {svg_12}. This compound is used in the synthesis of a repeating disaccharide unit {svg_13}.

Drug Research {svg_14}

This compound is used in drug research, particularly in the synthesis of oligosaccharides {svg_15}. It is a prerequisite that one of the constituents of the disaccharide unit has two kinds of protecting groups that can be cleaved selectively {svg_16}.

Propiedades

IUPAC Name |

2-[(2R,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NO7/c37-31-29(23-40-20-24-12-4-1-5-13-24)43-35(42-22-26-16-8-3-9-17-26)30(32(31)41-21-25-14-6-2-7-15-25)36-33(38)27-18-10-11-19-28(27)34(36)39/h1-19,29-32,35,37H,20-23H2/t29?,30?,31-,32-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHWITVEJRNKIS-URFFWBCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC2[C@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676229 |

Source

|

| Record name | Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80035-36-5 |

Source

|

| Record name | Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)